N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative featuring a 4-ethylphenyl group and a 4-phenylpiperazine substituent. The compound’s structure integrates a central pyrimidine ring substituted with a methyl group at position 6 and a phenylpiperazine moiety at position 2, linked via an ether-oxygen bridge to an acetamide side chain terminated by a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-3-20-9-11-21(12-10-20)27-23(31)18-32-24-17-19(2)26-25(28-24)30-15-13-29(14-16-30)22-7-5-4-6-8-22/h4-12,17H,3,13-16,18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVDOURJLNWLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound characterized by its complex structure, which integrates a piperazine moiety and a pyrimidine derivative. This article explores its biological activity, particularly focusing on its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C25H29N5O2, with a molecular weight of 431.54 g/mol. Its structural features suggest significant interactions with various biological targets, making it a candidate for pharmaceutical applications.
| Property | Details |
|---|---|
| Molecular Formula | C25H29N5O2 |
| Molecular Weight | 431.54 g/mol |
| CAS Number | 1031992-93-4 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several key reactions, including alkylation and purification techniques such as chromatography. The process is designed to optimize yield and purity, which are crucial for ensuring biological activity.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit notable anticonvulsant properties. A study focused on similar compounds demonstrated their efficacy in animal models of epilepsy, particularly in protecting against maximal electroshock (MES) seizures. The structure–activity relationship (SAR) analysis revealed that the presence of specific substituents significantly influences anticonvulsant activity.
Table: Anticonvulsant Activity of Related Compounds
| Compound | Activity (100 mg/kg) | Time Point |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Effective | 0.5 h |
| N-(3-chlorophenyl)-2-morpholino-acetamide | Effective | 0.5 h & 4 h |
| N-(4-fluorophenyl)-2-[4-(3-pyridazinyl)piperazin-1-yl]acetamide | Not effective | - |
The results indicate that compounds with higher lipophilicity tend to show delayed but prolonged anticonvulsant effects, which may be attributed to their distribution characteristics in the central nervous system (CNS) .
Other Biological Activities
In addition to anticonvulsant properties, compounds related to this compound have been evaluated for various other biological activities:
- Antidepressant Effects : Certain derivatives have shown potential as antidepressants due to their interaction with serotonin receptors.
- Neuroprotective Properties : The piperazine and pyrimidine components suggest possible neuroprotective effects, warranting further investigation.
Case Studies
A notable study synthesized a series of N-(phenyl)-2-(piperazine)acetamides and evaluated their biological activities using various animal models. The findings indicated that structural modifications significantly impacted both potency and selectivity against specific targets .
Comparison with Similar Compounds
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
- Key Differences : Replaces the 4-ethylphenyl group with a 2-fluorophenyl and substitutes the 4-phenylpiperazine with 4-methylpiperidine.
- Implications : The fluorine atom’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic pockets, while the methylpiperidine group reduces steric bulk compared to phenylpiperazine. This could alter pharmacokinetics, such as absorption and half-life .
N-(3-Chloro-4-fluorophenyl)-2-((6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)oxy)acetamide (CAS: 50683-74-4, )
- Key Differences : Substitutes the 4-ethylphenyl with a 3-chloro-4-fluorophenyl group.
Piperazine/Piperidine Ring Modifications
N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide ()
- Key Differences: Incorporates a 4-methylpiperazine ring and a pyridinylamino group on the pyrimidine.
- Implications: The pyridinylamino group may enhance hydrogen bonding with target proteins, while the isopropyl acetamide side chain could increase lipophilicity, affecting membrane permeability .
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8, )
- Key Differences : Replaces the pyrimidine core with a propanamide backbone and introduces a methoxymethyl-piperidine group.
- Implications : The methoxymethyl group improves solubility, but the absence of a pyrimidine ring may reduce affinity for kinase targets .
Bis-Pyrimidine Acetamides ()
Compounds 12–17 in feature bis-pyrimidine scaffolds with nitro, chloro, bromo, or dimethyl substituents.
- Key Differences : Increased molecular complexity (two pyrimidine rings) and nitro groups.
- Implications: Nitro groups enhance electron density but may reduce metabolic stability. The bis-pyrimidine design likely targets dimeric enzyme interfaces, contrasting with the monomeric target of the parent compound .
Conformational and Crystallographic Insights ()
The crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine reveals:
- Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation.
- Dihedral angles between pyrimidine and aromatic rings (e.g., 12.8°) influence spatial orientation and target binding.
- Comparison : The absence of a methoxyphenyl group in the target compound may reduce steric hindrance, favoring interactions with flat binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
